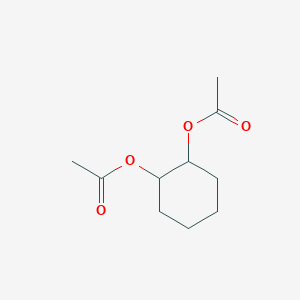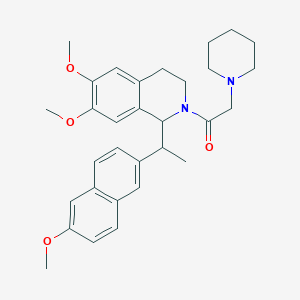
Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(1-(6-methoxy-2-naphthalenyl)ethyl)-2-(1-piperidinylacetyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(1-(6-methoxy-2-naphthalenyl)ethyl)-2-(1-piperidinylacetyl)-, also known as L-tetrahydropalmatine (L-THP), is a natural alkaloid found in several plant species. L-THP has been studied extensively for its potential therapeutic properties, including its analgesic, sedative, and antipsychotic effects.
作用机制
The exact mechanism of action of L-THP is not fully understood. However, it is believed to act on several neurotransmitter systems in the brain, including the dopamine, serotonin, and opioid systems. L-THP has been shown to bind to dopamine D1 and D2 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors. L-THP also acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in pain perception.
生化和生理效应
L-THP has been shown to have several biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its analgesic and antipsychotic effects. L-THP has also been shown to decrease the release of glutamate, which is involved in pain perception. Additionally, L-THP has been shown to increase the release of gamma-aminobutyric acid (GABA), which is involved in the regulation of anxiety and sleep.
实验室实验的优点和局限性
L-THP has several advantages for lab experiments. It is a natural compound that can be extracted from plant material, making it readily available for research purposes. Additionally, L-THP has been extensively studied, and its chemical structure and properties are well understood. However, there are also limitations to using L-THP in lab experiments. It can be difficult to obtain large quantities of L-THP, which can limit its use in certain experiments. Additionally, L-THP has been shown to have low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on L-THP. One area of interest is the potential use of L-THP for the treatment of chronic pain. Studies have shown that L-THP has analgesic properties, and further research is needed to determine its efficacy in treating chronic pain. Additionally, there is interest in studying the potential use of L-THP for the treatment of anxiety disorders and schizophrenia. Further research is needed to determine the safety and efficacy of L-THP for these conditions. Finally, there is interest in developing new synthesis methods for L-THP, which could increase its availability for research purposes.
合成方法
L-THP can be synthesized from the plant species Corydalis yanhusuo and Stephania tetrandra. The synthesis method involves the extraction of the alkaloid from the plant material, followed by purification and isolation of L-THP. The chemical structure of L-THP is then confirmed using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
L-THP has been studied extensively for its potential therapeutic properties. It has been found to have analgesic properties, making it a potential candidate for the treatment of chronic pain. L-THP has also been shown to have sedative effects, making it a potential candidate for the treatment of insomnia and anxiety disorders. Additionally, L-THP has been studied for its potential antipsychotic properties, making it a potential candidate for the treatment of schizophrenia.
属性
CAS 编号 |
132836-32-9 |
|---|---|
产品名称 |
Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(1-(6-methoxy-2-naphthalenyl)ethyl)-2-(1-piperidinylacetyl)- |
分子式 |
C31H38N2O4 |
分子量 |
502.6 g/mol |
IUPAC 名称 |
1-[6,7-dimethoxy-1-[1-(6-methoxynaphthalen-2-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-piperidin-1-ylethanone |
InChI |
InChI=1S/C31H38N2O4/c1-21(22-8-9-24-17-26(35-2)11-10-23(24)16-22)31-27-19-29(37-4)28(36-3)18-25(27)12-15-33(31)30(34)20-32-13-6-5-7-14-32/h8-11,16-19,21,31H,5-7,12-15,20H2,1-4H3 |
InChI 键 |
GNZQFFGZAAWFOE-UHFFFAOYSA-N |
SMILES |
CC(C1C2=CC(=C(C=C2CCN1C(=O)CN3CCCCC3)OC)OC)C4=CC5=C(C=C4)C=C(C=C5)OC |
规范 SMILES |
CC(C1C2=CC(=C(C=C2CCN1C(=O)CN3CCCCC3)OC)OC)C4=CC5=C(C=C4)C=C(C=C5)OC |
同义词 |
1-(1-(6-methoxynaphth-2-yl))propyl-2-(1-piperidine)acetyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CPU 23 CPU-23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



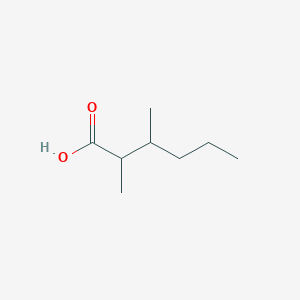

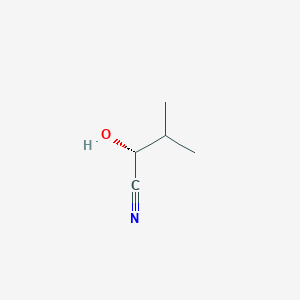
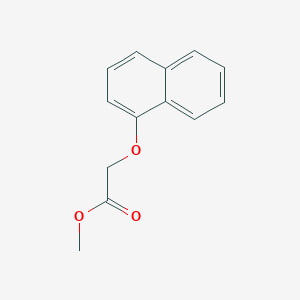
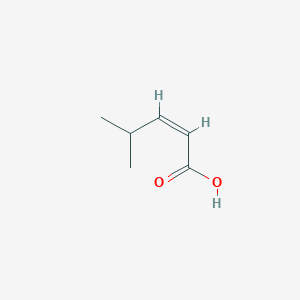
![Octadecanoic acid, compd. with 1,1'-iminobis[2-propanol] (1:1)](/img/structure/B156447.png)
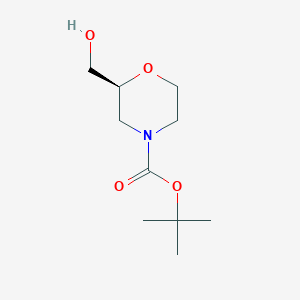
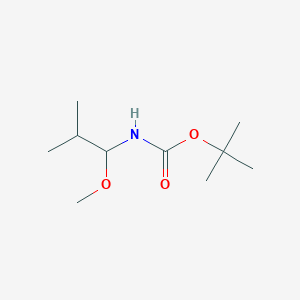

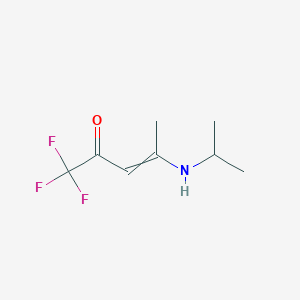
![(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol](/img/structure/B156463.png)
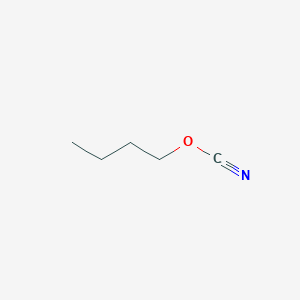
![3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B156467.png)
